N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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Description
N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves the reaction of several starting materials through a series of steps to form the final product.
Starting Materials
4-fluoroaniline, 2-bromoacetic acid, N-ethylglycine, thioglycolic acid, 1,2-diaminopropane, sodium hydroxide, hydrogen peroxide, sodium borohydride, acetic acid, diethyl ether, wate
Reaction
Step 1: 4-fluoroaniline is reacted with 2-bromoacetic acid in the presence of sodium hydroxide to form N-(4-fluorophenyl)-2-bromoacetamide., Step 2: N-(4-fluorophenyl)-2-bromoacetamide is reacted with thioglycolic acid in the presence of sodium hydroxide to form N-(4-fluorophenyl)-2-(2-mercaptoacetyl)acetamide., Step 3: N-(4-fluorophenyl)-2-(2-mercaptoacetyl)acetamide is reacted with 1,2-diaminopropane in the presence of acetic acid to form N-(4-fluorophenyl)-2-(2-((2-aminopropyl)thio)acetyl)acetamide., Step 4: N-(4-fluorophenyl)-2-(2-((2-aminopropyl)thio)acetyl)acetamide is reacted with hydrogen peroxide in the presence of acetic acid to form N-(4-fluorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetyl)acetamide., Step 5: N-(4-fluorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)acetyl)acetamide is reacted with sodium borohydride in the presence of acetic acid to form N-(4-fluorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-hydroxyethyl)thio)acetyl)acetamide., Step 6: N-(4-fluorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-hydroxyethyl)thio)acetyl)acetamide is reacted with N-ethylglycine in the presence of diethyl ether and water to form N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-hydroxyethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, the final product.
properties
IUPAC Name |
N-ethyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-2-18-14(23)8-21-13(9-22)7-19-16(21)25-10-15(24)20-12-5-3-11(17)4-6-12/h3-7,22H,2,8-10H2,1H3,(H,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILJRLHPOFPLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
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